molecular formula C15H20N2O2 B8512608 4-(4-Morpholinobutoxy)benzonitrile

4-(4-Morpholinobutoxy)benzonitrile

Cat. No. B8512608
M. Wt: 260.33 g/mol
InChI Key: KMPXJADRIFWNJK-UHFFFAOYSA-N
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Patent
US05698560

Procedure details

According to a similar manner as that in Reference Example 78 except that 4-cyanophenol, 1-bromo-4-chlorobutane, and morpholine were used, 4-(4-morpholinobutoxy)benzonitrile (86%) was obtained as a crude product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].Br[CH2:11][CH2:12][CH2:13][CH2:14]Cl.[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>>[O:19]1[CH2:20][CH2:21][N:16]([CH2:11][CH2:12][CH2:13][CH2:14][O:9][C:6]2[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[CH2:17][CH2:18]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CCCCOC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.